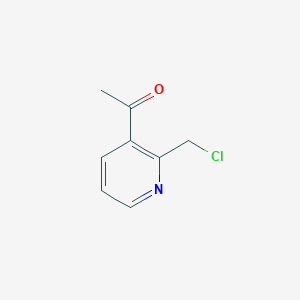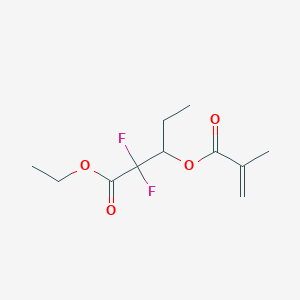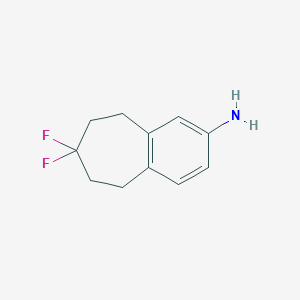
5-Methyl-2-thiophene carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-thiophene carboxylate is a chemical compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiophene carboxylate typically involves the functionalization of thiophene derivatives. One common method is the esterification of 5-methylthiophene-2-carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thiophene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
5-Methyl-2-thiophene carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thiophene carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate
- 5-Methylthiophene-3-carboxylate
- 2-Methylthiophene-3-carboxylate
Uniqueness
5-Methyl-2-thiophene carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the thiophene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other thiophene derivatives .
Properties
Molecular Formula |
C6H5O2S- |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)/p-1 |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



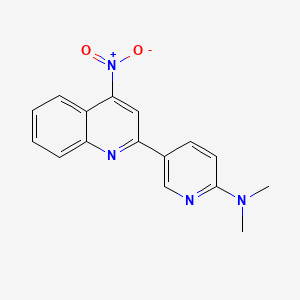
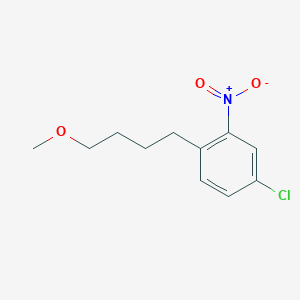
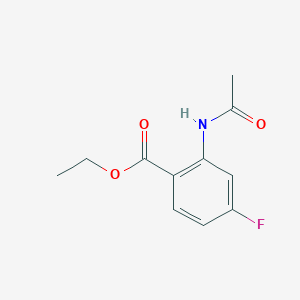
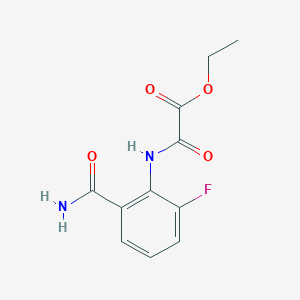
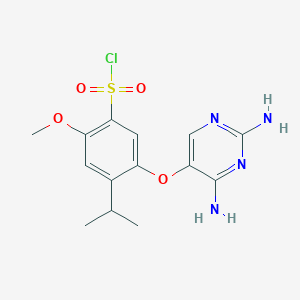
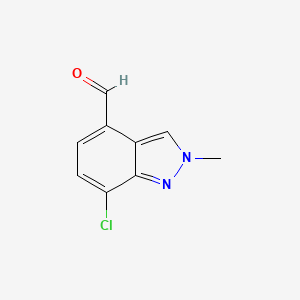
![N-[2-(dimethylamino)ethyl]-4-formylbenzamide](/img/structure/B8340013.png)
